Bromacil

Description

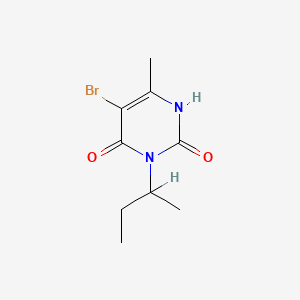

5-bromo-3-(butan-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidone that is pyrimidine-2,4(1H,3H)-dione substituted by a bromo group at position 5, a butan-2-yl group at position 3 and a methyl group at position 6. It is a pyrimidone and an organobromine compound.

This compound is an organic compound with the chemical formula C9H13BrN2O2, commercially available as an herbicide. This compound was first registered as a pesticide in the U.S. in 1961. It is used for brush control and non-cropland areas. It works by interfering with photosynthesis by entering the plant through the root zone and moving throughout the plant. This compound is one of a group of compounds called substituted uracils. These materials are broad spectrum herbicides used for nonselective weed and brush control on non-croplands, as well as for selective weed control on a limited number of crops, such as citrus fruit and pineapple. This compound is also found to be excellent at controlling perennial grasses.

RN given refers to parent cpd; structure

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14/h5H,4H2,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSLUCNDVMMDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)C(=C(NC1=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Record name | BROMACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMACIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69484-12-4 (hydrochloride salt) | |

| Record name | Bromacil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022020 | |

| Record name | Bromacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromacil appears as colorless to white odorless crystalline solid. Used as an herbicide. Commercially available as a wettable powder or in liquid formulations. (NIOSH, 2022), Odorless, colorless to white, crystalline solid. [herbicide] [Note: Commercially available as a wettable powder or in liquid formulations.]; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS., Odorless, colorless to white, crystalline solid., Odorless, colorless to white, crystalline solid. [herbicide] [Note: Commercially available as a wettable powder or in liquid formulations.] | |

| Record name | BROMACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromacil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMACIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMACIL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/351 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromacil | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), sublimes, Sublimes | |

| Record name | BROMACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMACIL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/351 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromacil | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.08 % at 77 °F (NIOSH, 2023), SPARINGLY SOL IN HYDROCARBONS, Moderately soluble in strong aqueous bases, Soluble in 3% aqueous NaOH, In n-hexane 0.023 toluene 3.0, acetonitrile 4.65, acetone 11.4, methylene chloride 12.0 (all in g/100 mL, 20 °C), For more Solubility (Complete) data for BROMACIL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.08, (77 °F): 0.08% | |

| Record name | BROMACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMACIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Bromacil | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.55 (NIOSH, 2023) - Denser than water; will sink, 1.55 g/cu cm at 25 °C, 1.55 g/cm³, 1.55 | |

| Record name | BROMACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMACIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMACIL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/351 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromacil | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.0008 mmHg at 212 °F (NIOSH, 2023), 0.00000031 [mmHg], 4.1X10-2 mPa /3.07X10-7 mm Hg/ at 25 °C, Vapor pressure at 25 °C: negligible, 0.0008 mmHg at 212 °F, (212 °F): 0.0008 mmHg | |

| Record name | BROMACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromacil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMACIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMACIL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/351 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromacil | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White crystalline solid, White to light-tan crystalline solid, Colorless to white, crystalline solid [Note: Commercially available as a wettable powder or in liquid formulations] | |

CAS No. |

314-40-9 | |

| Record name | BROMACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromacil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromacil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromacil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I048FFR2J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMACIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMACIL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/351 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

317 °F (Sublimes) (NIOSH, 2023), 158 °C, 158-160 °C, 317 °F (sublimes), 317 °F (Sublimes) | |

| Record name | BROMACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMACIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMACIL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/351 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromacil | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bromacil in Photosystem II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromacil, a substituted uracil herbicide, is a potent inhibitor of photosynthesis in a wide range of plant species. Its primary mode of action is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII). This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its herbicidal effects. It details the specific binding interactions within the QB site of the D1 protein, the consequential blockage of electron flow, and the subsequent cascade of oxidative stress leading to plant cell death. This document also outlines key experimental protocols for studying this compound-PSII interactions and presents quantitative data on its inhibitory activity.

Introduction

This compound is a broad-spectrum systemic herbicide used for the control of annual and perennial weeds in both agricultural and non-crop areas. Its efficacy stems from its ability to inhibit photosynthesis, a fundamental process for plant survival. The target of this compound is Photosystem II (PSII), a multi-subunit protein complex located in the thylakoid membranes of chloroplasts. PSII catalyzes the light-induced oxidation of water and the reduction of plastoquinone, initiating the photosynthetic electron transport chain. By interfering with this critical process, this compound effectively halts the production of chemical energy (ATP) and reducing power (NADPH) required for carbon fixation.

The Molecular Target: Photosystem II and the D1 Protein

Photosystem II is a complex enzymatic machinery responsible for the initial steps of photosynthesis. A key component of PSII is the D1 protein, a core subunit that, along with the D2 protein, forms the reaction center. The D1 protein harbors a specific binding niche for a mobile plastoquinone molecule, designated as QB.

Mechanism of Action: Competitive Inhibition at the QB Site

The herbicidal action of this compound is a direct consequence of its interaction with the QB binding site on the D1 protein.

Binding and Competition with Plastoquinone

This compound functions as a competitive inhibitor, vying with the native plastoquinone (PQ) for the QB binding site. Due to its structural similarity to the quinone head group of PQ, this compound can occupy this pocket. However, unlike PQ, this compound is not redox-active and cannot accept electrons from the primary quinone acceptor, QA.

Blockage of Electron Transport

By binding to the QB site, this compound effectively blocks the transfer of electrons from QA to QB. This interruption halts the linear electron flow through the photosystem, preventing the re-oxidation of QA-. The electron transport chain is thus stalled at a very early stage.

The logical relationship of this compound's inhibitory action can be visualized as follows:

Downstream Consequences of PSII Inhibition

The blockage of electron transport by this compound triggers a cascade of damaging downstream events.

Formation of Reactive Oxygen Species (ROS)

With the forward electron flow obstructed, the high-energy electrons at QA- can reduce molecular oxygen, leading to the formation of superoxide radicals (O₂⁻). These are rapidly converted to other highly reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).

Oxidative Stress and Cellular Damage

The accumulation of ROS induces severe oxidative stress within the chloroplast and the cell. These reactive molecules cause widespread damage to vital cellular components:

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. This compromises membrane integrity, causing leakage of cellular contents.

-

Protein Damage: Oxidation of amino acid residues can lead to protein denaturation and loss of function.

-

DNA Damage: ROS can cause strand breaks and modifications to DNA bases.

-

Pigment Bleaching: Chlorophyll and carotenoids are susceptible to oxidative degradation, leading to the characteristic chlorosis (yellowing) of treated plants.

The signaling pathway from this compound application to plant death is illustrated below:

Quantitative Analysis of this compound's Inhibitory Activity

The potency of a PSII-inhibiting herbicide is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the herbicide required to inhibit 50% of the photosynthetic electron transport activity.

| Herbicide | Chemical Class | Target Organism/System | IC50 Value | Reference |

| This compound | Uracil | Data Not Available | - | - |

| Diuron | Phenylurea | Spinach Thylakoids | ~70-80 nM | (Battaglino et al., 2021) |

| Atrazine | Triazine | Spinach Chloroplasts | ~100 nM | (Ventrella et al., 2010) |

| Terbutryn | Triazine | Spinach Chloroplasts | ~50 nM | (Ventrella et al., 2010) |

Experimental Protocols for Studying this compound-PSII Interactions

Several biophysical and biochemical techniques are employed to investigate the interaction of herbicides with Photosystem II.

Chlorophyll a Fluorescence Assay

Principle: This non-invasive technique measures the fluorescence emitted by chlorophyll a, which is inversely proportional to the efficiency of photosynthetic electron transport. When electron flow is blocked by an inhibitor like this compound, the absorbed light energy cannot be used for photochemistry and is dissipated as fluorescence, leading to an increase in fluorescence yield.

Generalized Protocol:

-

Plant Material: Grow a suitable plant species (e.g., spinach, pea) under controlled conditions.

-

Thylakoid Isolation: Isolate intact thylakoid membranes from leaf tissue by differential centrifugation.

-

Chlorophyll Quantification: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

-

Herbicide Treatment: Incubate thylakoid samples with a range of this compound concentrations in a suitable buffer. A control sample with no herbicide should be included.

-

Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters. Key parameters to measure include:

-

Fv/Fm: The maximum quantum yield of PSII photochemistry, which is a sensitive indicator of stress.

-

OJIP transient: A fast fluorescence induction curve that provides detailed information about the electron transport chain from PSII to PSI.

-

-

Data Analysis: Plot the inhibition of a key fluorescence parameter (e.g., Fv/Fm) against the logarithm of the this compound concentration to determine the IC50 value.

Thermoluminescence

Principle: Thermoluminescence measures the light emitted upon heating a pre-illuminated photosynthetic sample. The glow peaks correspond to the recombination of charge-separated pairs within PSII. The presence of a PSII inhibitor alters the thermoluminescence profile, providing insights into the site of inhibition. For instance, blocking the QA to QB electron transfer results in the appearance of a characteristic "Q" band at a lower temperature than the "B" band (S2/S3QB- recombination).

Generalized Protocol:

-

Sample Preparation: Use isolated thylakoids or leaf discs.

-

Herbicide Incubation: Treat the samples with this compound at various concentrations.

-

Dark Adaptation: Dark-adapt the samples for a defined period.

-

Excitation: Illuminate the samples with a saturating single flash of light at a low temperature (e.g., -10°C) to induce charge separation.

-

Heating and Detection: Heat the sample at a constant rate (e.g., 1°C/s) and measure the emitted light using a photomultiplier tube.

-

Data Analysis: Analyze the changes in the position and intensity of the thermoluminescence bands in the presence of this compound.

X-ray Crystallography

Principle: This powerful technique can provide a high-resolution three-dimensional structure of the PSII complex with the herbicide bound to its target site. This allows for the precise identification of the amino acid residues involved in the binding and the nature of the molecular interactions.

Generalized Protocol:

-

PSII Crystallization: Purify and crystallize the PSII core complex from a suitable organism (e.g., thermophilic cyanobacteria).

-

Herbicide Soaking or Co-crystallization: Introduce this compound to the PSII crystals by soaking or by co-crystallizing the protein in the presence of the herbicide.

-

X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron or an X-ray free-electron laser) and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the PSII-bromacil complex.

-

Analysis of Binding Site: Analyze the refined structure to identify the specific hydrogen bonds, van der Waals interactions, and other non-covalent interactions between this compound and the amino acid residues of the D1 protein.

An illustrative workflow for assessing the phytotoxicity of a PSII inhibitor like this compound is presented below:

Conclusion

This compound is a highly effective herbicide that targets a crucial step in photosynthesis. Its mechanism of action is well-characterized and involves the competitive inhibition of plastoquinone binding at the QB site of the D1 protein in Photosystem II. This leads to a blockage of electron transport, the generation of destructive reactive oxygen species, and ultimately, plant death. The detailed understanding of this mechanism, facilitated by techniques such as chlorophyll fluorescence, thermoluminescence, and X-ray crystallography, is vital for the development of new herbicides and for managing herbicide resistance. Further research to elucidate the precise molecular interactions of this compound within the QB binding pocket of various plant species will continue to refine our knowledge and inform the design of next-generation weed control agents.

An In-depth Technical Guide on the Physicochemical Properties of Bromacil for Environmental Modeling

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties of the herbicide bromacil, essential for environmental fate and transport modeling. The document details key quantitative parameters, outlines standard experimental protocols for their determination, and visualizes the primary environmental pathways of the compound.

Core Physicochemical Properties

This compound (5-bromo-3-sec-butyl-6-methyluracil) is a non-selective, soil-acting herbicide from the substituted uracil group, primarily used for controlling annual and perennial weeds in non-crop areas and select crops like citrus and pineapple.[1][2] Its effectiveness and environmental behavior are dictated by its physical and chemical properties. A summary of these core properties is presented in Table 1.

Table 1: Summary of Core Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione | [3] |

| CAS Number | 314-40-9 | [2][4] |

| Molecular Formula | C₉H₁₃BrN₂O₂ | |

| Molecular Weight | 261.12 g/mol | |

| Appearance | Odorless, colorless to white crystalline solid | |

| Water Solubility | 815 mg/L (at 25°C) | |

| Vapor Pressure | 3.07 x 10⁻⁷ mm Hg (at 25°C) | |

| Henry's Law Constant | 1.3 x 10⁻¹⁰ atm·m³/mol | |

| Octanol-Water Partition Coefficient (log Kow) | 2.11 | |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 12 - 126 mL/g (mean often cited as 32-41 mL/g) |

| Dissociation Constant (pKa) | 9.27 (Very weak acid) | |

Environmental Fate and Degradation

The persistence and mobility of this compound in the environment are governed by its susceptibility to various degradation processes. Its high water solubility and low soil sorption coefficient indicate a high potential for leaching into groundwater. This compound is generally stable to hydrolysis but is subject to photolysis and microbial degradation, with rates highly dependent on environmental conditions such as pH and soil type.

Table 2: Environmental Fate and Degradation Parameters for this compound

| Parameter | Half-Life (DT₅₀) / Rate | Conditions | Reference |

|---|---|---|---|

| Hydrolysis | Stable | pH 5, 7, 9 (at 25°C) | |

| Aqueous Photolysis | 326 days | pH 5 | |

| 102 days | pH 7 | ||

| 4 - 7 days | pH 9 | ||

| Soil Photolysis | 166 days | Silty clay loam soil | |

| Aerobic Soil Metabolism | 60 - 423 days | Varies with soil type and conditions |

| Atmospheric Degradation | 6.6 hours | Vapor-phase reaction with hydroxyl radicals | |

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized methodologies, often those established by organizations such as the OECD (Organisation for Economic Co-operation and Development) and the EPA (Environmental Protection Agency).

3.1 Water Solubility (OECD Guideline 105) The water solubility of this compound is typically determined using the flask method . This protocol involves:

-

Adding an excess amount of this compound to a known volume of distilled water in a flask.

-

Agitating the mixture at a constant temperature (e.g., 25°C) until equilibrium is reached.

-

Allowing the solution to stand to permit the separation of undissolved solid material.

-

Centrifuging the saturated solution to remove any suspended particles.

-

Carefully extracting an aliquot of the clear supernatant.

-

Determining the concentration of this compound in the aliquot using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

3.2 Soil Sorption Coefficient - Koc (OECD Guideline 106) The soil organic carbon-water partition coefficient (Koc) is a critical parameter for predicting leaching potential and is commonly measured via the batch equilibrium method .

-

Soil Preparation: A set of representative soils with varying organic carbon content are air-dried and sieved.

-

Solution Preparation: A stock solution of this compound in a sterile 0.01 M CaCl₂ solution (to mimic soil solution ionic strength) is prepared.

-

Equilibration: Known masses of soil are placed in centrifuge tubes with a known volume of the this compound solution. The tubes are sealed and agitated on a shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: The tubes are centrifuged at high speed to separate the soil from the aqueous solution (supernatant).

-

Analysis: The concentration of this compound remaining in the supernatant is measured using HPLC or a similar analytical method. A control sample without soil is run in parallel.

-

Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The distribution coefficient (Kd) is calculated as the ratio of sorbed concentration to the aqueous concentration. The Koc is then derived by normalizing Kd to the fraction of organic carbon (foc) in the soil (Koc = Kd / foc).

3.3 Photolysis (OECD Guideline 316) To determine the rate of aqueous photolysis:

-

A solution of this compound is prepared in sterile, buffered water at relevant environmental pH values (e.g., 5, 7, 9).

-

The solution is placed in quartz tubes (which are transparent to UV light) and exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Control samples are kept in the dark at the same temperature.

-

Samples are withdrawn at various time intervals from both light-exposed and dark control tubes.

-

The concentration of this compound is measured over time to determine the rate of degradation due to light. The half-life (DT₅₀) is then calculated from this rate.

Environmental Fate and Transport Pathways

The physicochemical properties of this compound dictate its movement and persistence in the environment. Due to its low vapor pressure, volatilization is not a significant dissipation pathway. The primary routes of environmental concern are leaching to groundwater and transport via surface runoff, driven by its high water solubility and weak adsorption to soil particles.

References

Ecotoxicological Effects of Bromacil on Non-Target Aquatic Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromacil, a broad-spectrum herbicide widely used for weed control in agriculture and non-crop areas, poses a significant ecotoxicological risk to non-target aquatic organisms. Its persistence in soil and high water solubility contribute to its transport into aquatic environments, where it can adversely affect a range of organisms from primary producers to vertebrates. This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound, detailing its toxicity across various aquatic taxa, outlining standardized experimental protocols for its assessment, and exploring the known and potential molecular signaling pathways disrupted by its presence.

Introduction

The widespread application of herbicides is a cornerstone of modern agriculture and land management. However, the environmental fate of these chemicals is a growing concern. This compound (5-bromo-3-sec-butyl-6-methyluracil) is a substituted uracil herbicide that effectively controls a wide variety of annual and perennial weeds by inhibiting photosynthesis.[1][2] Its chemical properties, including a relatively long half-life in soil and high water solubility, make it prone to leaching and runoff into surface and groundwater, leading to the contamination of aquatic ecosystems.[3] This guide synthesizes the current scientific knowledge on the ecotoxicological impacts of this compound on non-target aquatic organisms, providing a critical resource for researchers and environmental risk assessors.

Physicochemical Properties and Environmental Fate of this compound

This compound is a solid at room temperature with a water solubility of 815 mg/L at 25°C.[4] It is relatively persistent in the environment, with a soil half-life that can extend to several months.[4] Due to its low octanol-water partition coefficient (Kow), this compound has a low potential for bioaccumulation in the fatty tissues of aquatic organisms. The primary mode of action of this compound is the inhibition of photosynthesis at the photosystem II (PSII) complex.

Ecotoxicological Effects on Non-Target Aquatic Organisms

The toxicity of this compound varies significantly among different groups of aquatic organisms. Algae and aquatic plants are particularly sensitive due to the herbicide's direct impact on photosynthesis.

Aquatic Flora (Algae and Macrophytes)

This compound is highly toxic to many species of algae and aquatic plants. As a potent inhibitor of photosynthesis, it disrupts the base of the aquatic food web.

Table 1: Toxicity of this compound to Aquatic Plants and Algae

| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Selenastrum capricornutum | EC50 (Growth Inhibition) | 0.034 | 5 days | |

| Various Algal Species | EC50 | 0.05 - 10 | - |

Aquatic Invertebrates

Aquatic invertebrates exhibit a range of sensitivities to this compound. While some species show relatively low acute sensitivity, sublethal effects on reproduction and development are a concern.

Table 2: Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Daphnia magna (Water flea) | EC50 (Immobilization) | 127 | 48 hours | |

| Artemia salina (Brine shrimp) | LC50 | 71 | 24 hours |

Fish

In general, this compound exhibits low to moderate acute toxicity to fish. However, chronic exposure to sublethal concentrations can lead to adverse effects on growth and development.

Table 3: Toxicity of this compound to Fish

| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 75 - 122 | 96 hours | |

| Pimephales promelas (Fathead Minnow) | LC50 | 182 | 96 hours | |

| Lepomis macrochirus (Bluegill Sunfish) | LC50 | 71 - 127 | 96 hours | |

| Cyprinus carpio (Common Carp) | LC50 | 164 | 48 hours |

Amphibians

Data on the effects of this compound on amphibians are limited. However, given their permeable skin and aquatic larval stages, amphibians are considered a vulnerable group to waterborne contaminants. Some sources suggest that this compound is slightly toxic to amphibians.

Experimental Protocols

Standardized testing methodologies are crucial for the accurate assessment of the ecotoxicological effects of chemicals like this compound. The following section outlines the key principles of standard acute toxicity tests for different aquatic organisms, based on OECD guidelines.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater microalgae.

-

Test Organism: A rapidly growing green alga, such as Pseudokirchneriella subcapitata.

-

Procedure: Exponentially growing algal cultures are exposed to a range of this compound concentrations for 72 hours under standardized conditions of light, temperature, and nutrient availability.

-

Endpoint: The inhibition of growth is measured by changes in cell density or biomass over time, and the EC50 (the concentration causing a 50% reduction in growth) is calculated.

-

Key Parameters:

-

Temperature: 21-24°C

-

Continuous illumination

-

Nutrient-rich medium

-

pH monitoring

-

Acute Immobilisation Test for Daphnia sp. (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to daphnids, a key zooplankton species.

-

Test Organism: Daphnia magna or other suitable Daphnia species, less than 24 hours old.

-

Procedure: Daphnids are exposed to a series of this compound concentrations for 48 hours.

-

Endpoint: Immobilization (the inability to swim) is observed at 24 and 48 hours. The EC50 for immobilization is then determined.

-

Key Parameters:

-

Temperature: 18-22°C

-

Photoperiod: 16h light / 8h dark

-

No feeding during the test

-

Water hardness and pH are controlled

-

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.

-

Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas).

-

Procedure: Fish are exposed to a range of this compound concentrations for 96 hours.

-

Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 (the concentration causing 50% mortality) is calculated.

-

Key Parameters:

-

Temperature appropriate for the species

-

Flow-through or semi-static renewal of test solutions

-

Dissolved oxygen and pH are monitored

-

Fish are not fed during the test

-

References

- 1. Oxidative and electrophilic stresses activate Nrf2 through inhibition of ubiquitination activity of Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endocrine disruption in aquatic systems: up‐scaling research to address ecological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lethal and Sub-Lethal Effects and Modulation of Gene Expression Induced by T Kinase Inhibitors in Zebrafish (Danio Rerio) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro vitellogenin production by carp (Cyprinus carpio) hepatocytes as a screening method for determining (anti)estrogenic activity of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Toxicological Profile of Bromacil in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromacil (5-bromo-3-sec-butyl-6-methyluracil) is a substituted uracil herbicide primarily used for the control of a broad spectrum of annual and perennial weeds and brush.[1] Its mechanism of action in plants is the inhibition of photosynthesis.[1] In mammalian systems, however, exposure to this compound can lead to a range of toxicological effects. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian systems, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms and signaling pathways. This information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Executive Summary

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes in mammalian systems. However, repeated or long-term exposure can lead to adverse effects, primarily targeting the thyroid gland and the liver. In long-term studies, this compound has been shown to induce thyroid follicular cell tumors in rats and liver tumors in male mice. Genotoxicity studies have yielded mixed results, with most in vivo assays being negative. This compound is not considered to be a reproductive or developmental toxicant at doses that are not maternally toxic. The mechanisms underlying its toxicity are not fully elucidated but are thought to involve disruption of thyroid hormone homeostasis and induction of hepatic enzymes.

Acute Toxicity

This compound demonstrates low acute toxicity in mammalian species. The following table summarizes the acute toxicity data for this compound.

| Route of Exposure | Species | LD50/LC50 | Reference |

| Oral | Rat | 5200 mg/kg | [2] |

| Dermal | Rabbit | >5000 mg/kg | [2] |

| Inhalation (4-hour) | Rat | >4.8 mg/L | [2] |

Experimental Protocol: Acute Oral Toxicity (Rat)

A standardized acute oral toxicity study, such as one following OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), is typically conducted.

-

Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant females.

-

Housing: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light cycle.

-

Dosing: A single dose of this compound, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. A control group receives the vehicle alone.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Subchronic and Chronic Toxicity

Repeated exposure to this compound has been shown to cause adverse effects, with the liver and thyroid being the primary target organs.

Subchronic Toxicity

| Species | Duration | Route | NOAEL | LOAEL | Key Findings | Reference |

| Rat | 90 days | Dietary | 2.5 mg/kg/day | 12.5 mg/kg/day | Decreased body weight gain, increased liver and thyroid weights. | |

| Dog | 90 days | Dietary | 12.5 mg/kg/day | 62.5 mg/kg/day | Decreased body weight gain. |

Chronic Toxicity

| Species | Duration | Route | NOAEL | LOAEL | Key Findings | Reference |

| Rat | 2 years | Dietary | 12.5 mg/kg/day | 62.5 mg/kg/day | Decreased body weight gain in females, thyroid follicular cell hyperplasia. | |

| Dog | 2 years | Dietary | 31.2 mg/kg/day | >31.2 mg/kg/day | No treatment-related effects observed. |

Experimental Protocol: Chronic Toxicity Study (Rat)

A long-term combined chronic toxicity/carcinogenicity study, following a protocol similar to OECD Guideline 453, is conducted to assess the effects of repeated this compound exposure.

-

Test Animals: Young adult rats of a single strain.

-

Group Size: At least 20 animals per sex per group for chronic toxicity assessment.

-

Dosing: this compound is administered in the diet at three or more dose levels, plus a control group, for a period of 24 months.

-

Clinical Observations: Daily cage-side observations for clinical signs of toxicity and twice-weekly detailed observations are performed. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter. Ophthalmoscopic examinations are conducted at the beginning and end of the study.

-

Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis of hematological and clinical chemistry parameters (e.g., liver and kidney function tests, thyroid hormones).

-

Urinalysis: Urinalysis is performed at the same intervals as blood collection.

-

Pathology: A full necropsy is performed on all animals. Organ weights are recorded. Comprehensive histopathological examination of a wide range of tissues from control and high-dose groups is conducted. Target organs are also examined in the lower dose groups.

Carcinogenicity

Long-term bioassays have indicated a carcinogenic potential for this compound in rodents, with the liver and thyroid being the target organs.

| Species | Duration | Route | NOAEL | LOAEL | Key Findings | Reference |

| Rat | 2 years | Dietary | 12.5 mg/kg/day | 62.5 mg/kg/day | Increased incidence of thyroid follicular cell adenomas in males. | |

| Mouse | 78 weeks | Dietary | 12.5 mg/kg/day (males) | 62.5 mg/kg/day (males) | Increased incidence of hepatocellular adenomas and carcinomas in males. |

Experimental Protocol: Carcinogenicity Study (Mouse)

A carcinogenicity bioassay, following a protocol similar to OECD Guideline 451, is performed to evaluate the carcinogenic potential of this compound.

-

Test Animals: Young adult mice of a single strain.

-

Group Size: At least 50 animals per sex per group.

-

Dosing: this compound is administered in the diet at three or more dose levels, plus a control group, for a period of 18-24 months.

-

Observations: Similar to the chronic toxicity study, with a focus on the detection of palpable masses.

-

Pathology: A complete necropsy is performed on all animals. All gross lesions are examined histopathologically. A full histopathological examination of all organs and tissues is conducted for the control and high-dose groups.

Genotoxicity

The genotoxicity of this compound has been evaluated in a battery of in vitro and in vivo assays, with mixed results.

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | With and without | Negative | |

| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Positive | |

| In vivo Micronucleus Assay | Mouse bone marrow | N/A | Negative | |

| In vivo Dominant Lethal Assay | Mouse | N/A | Negative |

Experimental Protocol: In Vivo Micronucleus Assay (Mouse)

The in vivo micronucleus test, following a protocol similar to OECD Guideline 474, is used to assess the potential of this compound to induce chromosomal damage.

-

Test Animals: Young adult mice.

-

Dosing: At least three dose levels of this compound are administered, typically by oral gavage or intraperitoneal injection, usually in two doses 24 hours apart. A vehicle control and a positive control group are included.

-

Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.

-

Slide Preparation and Analysis: Bone marrow smears are prepared and stained. At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

Reproductive and Developmental Toxicity

This compound is not considered a primary reproductive or developmental toxicant. Effects on reproduction and development are generally observed only at doses that also cause maternal toxicity.

Reproductive Toxicity

| Species | Study Type | Route | NOAEL (Parental) | NOAEL (Offspring) | Key Findings | Reference |

| Rat | Two-generation | Dietary | 12.5 mg/kg/day | 12.5 mg/kg/day | Decreased body weight in parents and offspring at maternally toxic doses. No effects on reproductive parameters. |

Experimental Protocol: Two-Generation Reproductive Toxicity Study (Rat)

A two-generation study, following a protocol similar to OECD Guideline 416, is conducted to assess the effects of this compound on reproductive function.

-

Test Animals: Young adult male and female rats (P generation).

-

Dosing: this compound is administered in the diet at three or more dose levels, plus a control group, throughout gametogenesis, mating, gestation, and lactation for two generations.

-

Reproductive and Offspring Parameters: Data are collected on mating performance, fertility, gestation length, parturition, litter size, sex ratio, pup viability, and pup growth.

-

Pathology: A complete necropsy and histopathological examination of the reproductive organs are performed on the parental animals. Gross necropsy is performed on all offspring.

Developmental Toxicity

| Species | Duration of Exposure | Route | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Reference |

| Rat | Gestation days 6-15 | Gavage | 25 mg/kg/day | 100 mg/kg/day | Maternal toxicity (decreased body weight gain) at 100 mg/kg/day. No developmental effects at non-maternally toxic doses. | |

| Rabbit | Gestation days 6-18 | Gavage | 10 mg/kg/day | 30 mg/kg/day | Maternal toxicity at 30 mg/kg/day. No developmental effects at non-maternally toxic doses. |

Experimental Protocol: Prenatal Developmental Toxicity Study (Rabbit)

A developmental toxicity study, following a protocol similar to OECD Guideline 414, is performed to evaluate the potential of this compound to cause adverse effects on the developing fetus.

-

Test Animals: Pregnant rabbits.

-

Dosing: this compound is administered by oral gavage daily during the period of organogenesis (gestation days 6-18).

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

-

Fetal Examination: On gestation day 29, the uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying this compound-induced toxicity in mammals are still under investigation. However, current evidence points to effects on the thyroid and liver, potentially through indirect mechanisms.

Thyroid Toxicity

This compound has been shown to induce thyroid follicular cell tumors in rats. Interestingly, studies suggest that this compound does not directly inhibit thyroid peroxidase, a key enzyme in thyroid hormone synthesis. This indicates an indirect mechanism of thyroid disruption. One hypothesis is that this compound induces hepatic microsomal enzymes, such as cytochrome P450s, which can increase the metabolism and clearance of thyroid hormones. This leads to a decrease in circulating thyroid hormone levels, which in turn stimulates the pituitary to release more thyroid-stimulating hormone (TSH). Chronic TSH stimulation can lead to thyroid follicular cell hyperplasia and, eventually, tumor formation.

Caption: Proposed indirect mechanism of this compound-induced thyroid toxicity.

Liver Toxicity

In male mice, high doses of this compound have been associated with an increased incidence of hepatocellular adenomas and carcinomas. The mechanism is not fully understood but may involve the induction of hepatic cytochrome P450 (CYP) enzymes. The activation of nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR) by xenobiotics can lead to the induction of CYP enzymes involved in drug and steroid metabolism. Chronic activation of these pathways can promote cell proliferation and contribute to tumor development. Additionally, oxidative stress may play a role in this compound-induced liver toxicity. The metabolism of this compound could potentially generate reactive oxygen species (ROS), leading to cellular damage and a pro-inflammatory environment that is conducive to tumorigenesis.

Caption: Potential pathways of this compound-induced liver toxicity in mice.

Conclusion

This compound exhibits a toxicological profile characterized by low acute toxicity but with the potential for target organ toxicity in the thyroid and liver upon chronic exposure at high doses. The carcinogenic effects observed in rodents appear to occur through non-genotoxic, indirect mechanisms, likely involving disruption of hormonal homeostasis and induction of metabolic enzymes. Further research is warranted to fully elucidate the specific molecular signaling pathways involved in this compound-induced toxicity in mammalian systems. This in-depth understanding is crucial for accurate risk assessment and the development of strategies to mitigate potential adverse health effects.

References

The Potential for Bromacil to Leach into Groundwater: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromacil is a broad-spectrum uracil herbicide valued for its efficacy against perennial grasses and brush. However, its chemical properties—notably high water solubility, low soil adsorption, and moderate to high persistence—create a significant potential for leaching into groundwater. This guide provides an in-depth technical analysis of this compound's environmental fate, focusing on the mechanisms and factors that govern its mobility in soil and subsequent potential for groundwater contamination. It synthesizes key quantitative data, details relevant experimental methodologies, and presents logical and procedural workflows to offer a comprehensive resource for assessing the environmental risk associated with this compound use.

Physicochemical Properties and Environmental Fate of this compound

This compound's propensity to leach is rooted in its inherent physicochemical characteristics. It is persistent and mobile, with primary dissipation routes being photolysis in alkaline water and anaerobic microbial degradation.[1] In neutral pH soils, however, degradation is slow.[1] Its low affinity for soil particles, indicated by a low soil organic carbon-water partition coefficient (Koc), combined with its water solubility, makes it a prime candidate for transport through the soil profile with infiltrating water.[2][3][4]

Quantitative Environmental Fate Data

The following table summarizes key environmental fate parameters for this compound, compiled from various studies. These values are critical inputs for environmental modeling and risk assessment.

| Parameter | Value | Reference |

| Mobility | ||

| Soil Organic Carbon Partition Coefficient (Koc) | 25 to 93 L/kg | |

| 32 g/mL | ||

| Average of 23 (from 8 soils, 4 sediments) | ||

| 46 to 93 (sandy Florida soils) | ||

| Persistence in Water | ||

| Hydrolysis Half-life (25°C, pH 7) | Stable | |

| Aqueous Photolysis Half-life (25°C, pH 7) | 102 days | |

| Aerobic Aquatic Metabolism Half-life | 220-675 days | |

| Anaerobic Aquatic Metabolism Half-life (25°C) | 89.2-155 days | |

| Persistence in Soil | ||

| Soil Photolysis Half-life (25°C) | 166 days | |

| Aerobic Soil Metabolism Half-life (25°C) | 275 days (silty clay loam, pH 6.6) | |

| Terrestrial Field Dissipation Half-life | 124 days (loam soil, CA) 155 days (silty clay loam, DE) | |

| General Soil Half-life Range | ~60 days, but can be up to 8 months | |

| Other Properties | ||

| Water Solubility (25°C) | 815 mg/L | |

| pKa | 9.1 |

Table 1: Key environmental fate parameters of this compound.

Factors Influencing this compound Leaching

The transport of this compound from the soil surface to groundwater is a complex process governed by the interplay of the herbicide's chemical nature, soil characteristics, and hydrogeological conditions. Soils with low organic matter and low clay content, such as sandy soils, exhibit minimal adsorption of this compound, leading to a higher leaching potential. Environmental factors, particularly rainfall and irrigation practices, provide the hydraulic force needed to transport the dissolved herbicide through the vadose zone.

Documented Groundwater Contamination

Monitoring studies have confirmed the presence of this compound in groundwater, validating the leaching potential inferred from its chemical properties. Detections have been reported in various agricultural and non-cropland settings, sometimes at levels exceeding health advisory limits. Prospective groundwater studies, conducted in vulnerable areas like Florida's sandy citrus groves, have been particularly informative, directly linking legal application rates to subsequent groundwater contamination.

| Location | Study Type | Application Rate (lb a.i./A) | Peak Concentration (ppb) | Average/Range (ppb) | Reference |

| Florida (Central Ridge) | Prospective | 1.6 | 55.2 | 12 to 21 (over 603 days) | |

| Florida (Citrus-growing regions) | Retrospective | 1.6 (target) | 156 (max) | Detections >90 ppb in 5 wells | |

| Florida (Flatwoods) | Retrospective | N/A | 21.8 (max) | Detected in all 3 monitoring wells | |

| California (Well Monitoring Network) | Monitoring | N/A | 10.3 (in 2020) | 0.051 to 6.69 (1996-2019) | |

| West Germany (Upper groundwater) | Monitoring | N/A | 30 to 147 | N/A | |

| Netherlands (Bore holes 15-40m deep) | Monitoring | N/A | <0.1 to 1.8 | N/A |

Table 2: Selected documented concentrations of this compound in groundwater.

Experimental Protocols

Assessing the environmental fate and leaching potential of a compound like this compound involves a suite of standardized laboratory and field experiments.

Determination of Soil Adsorption Coefficient (Koc)

The Soil Adsorption Coefficient (Koc) is a critical parameter for predicting pesticide mobility. It is typically determined experimentally using batch equilibrium methods, such as OECD Test Guideline 106.

Methodology Overview (OECD 106):

-

Soil Selection: A minimum of five different soil types are chosen to represent a range of organic carbon content, texture, and pH.

-

Sample Preparation: A known mass of air-dried, sieved soil is placed into a centrifuge tube.

-

Solution Preparation: A solution of this compound (often ¹⁴C-labeled for ease of quantification) in 0.01 M CaCl₂ is prepared at several concentrations.

-

Equilibration: The this compound solution is added to the soil, and the suspension is agitated (e.g., on a shaker) for a predetermined time (e.g., 24-48 hours) at a constant temperature to reach equilibrium.

-

Separation: The suspension is centrifuged at high speed to separate the solid (soil) and liquid (aqueous) phases.

-

Analysis: The concentration of this compound remaining in the aqueous phase is measured using an appropriate analytical technique (e.g., Liquid Scintillation Counting for ¹⁴C-labeled compound, or HPLC/GC for non-labeled).

-